2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-15-7-8-17(23)16(12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRGTSFFRWANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,5-Dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a dichlorobenzamide moiety, an indole derivative, and a furan ring, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed findings from relevant studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis. For instance, it shows promising binding affinity for targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
- Case Study : A study involving the treatment of MCF-7 cells revealed that exposure to 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide resulted in increased levels of caspase-3 activity, indicating induction of apoptosis .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Mechanistic Insights : The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.
Antimicrobial Activity
Preliminary evaluations have suggested that 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide possesses antimicrobial properties:
- Bacterial Inhibition : The compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10–20 µM | Apoptosis induction via caspase activation |
| A549 | 15 µM | DHFR inhibition | |
| Anti-inflammatory | Macrophages | N/A | NF-kB pathway inhibition |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Bacterial cell wall synthesis disruption |
Vergleich Mit ähnlichen Verbindungen
A. Aromatic Substitution Patterns
- The 2,5-dichloro substitution on the benzamide core distinguishes the target compound from non-halogenated analogs (e.g., ID15). This feature is shared with agrochemicals like sulfentrazone, where chlorine atoms enhance stability and binding to hydrophobic enzyme pockets.
- Heterocyclic Linkers: The furan-indoline-ethyl group in the target compound contrasts with thienyl (ID15) or oxadiazole (ID45) substituents in analogs.
C. Pharmacokinetic Considerations
- The indoline moiety may improve solubility compared to purely aromatic systems (e.g., benzothiazole in ID55), as saturated rings often reduce crystallinity. However, the furan group could introduce metabolic liabilities (e.g., CYP450-mediated oxidation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
